1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Description
1-Cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a urea derivative featuring a cyclopentyl group and a pyrazole ring substituted with a tetrahydropyran (oxane) methyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and pharmacokinetic properties. This compound’s pyrazole core is functionalized at the 4-position with a (oxan-2-yl)methyl group, a structural motif known to influence solubility and metabolic stability.
Synthetic routes for analogous 3-ureidopyrazoles involve Curtius rearrangements of pyrazole carbonyl azides or cyclization of intermediates like pyrazolooxazinones. For instance, 4-hydroxymethylpyrazole-3-carbonyl azides react with amines to form 3-ureidopyrazoles, while pyrazolooxazinones undergo ring-opening with amines to yield similar products. These methods highlight the versatility of pyrazole-urea hybrids in drug discovery.
Properties
IUPAC Name |
1-cyclopentyl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-12-5-1-2-6-12)18-13-9-16-19(10-13)11-14-7-3-4-8-21-14/h9-10,12,14H,1-8,11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYKOPGFHWHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxan-2-yl group, and the final coupling with the cyclopentyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
A. 1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1H-Pyrazol-3-yl]Ureas (e.g., Compounds 5a–l)
- Structure : These derivatives replace the (oxan-2-yl)methyl group with a hydroxymethyl substituent at the pyrazole’s 4-position.
- Synthesis : Prepared via Curtius reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with amines.
- Bioactivity: Exhibit antitumor, anti-inflammatory, and kinase-inhibitory properties.
B. 1,3,4-Thiadiazole Derivatives (e.g., Antimicrobial Compounds)
- Structure : Replace the urea moiety with a 1,3,4-thiadiazole ring.
- Synthesis: Derived from hydrazinecarbothioamide and hydrazonoyl chlorides.
- Bioactivity : Show potent antimicrobial activity against E. coli, B. mycoides, and C. albicans. The thiadiazole ring introduces sulfur-based interactions, differing from urea’s hydrogen-bonding profile.
C. GPR139 Antagonists (e.g., 1-((1H-Pyrazol-4-yl)Methyl)-3-Phenyl-1,3-Dihydro-2H-Imidazol-2-Ones)
- Structure : Feature an imidazolone core instead of urea, with pyrazole and phenyl substituents.
- Bioactivity : Target GPR139 for depression treatment. The imidazolone ring provides a rigid scaffold, contrasting with urea’s conformational flexibility.
D. Kinase Inhibitors (e.g., Encorafenib)
- Structure : Complex heterocycles (e.g., pyrazolo[2,3-e]triazolo[4,3-a]pyrazines) with sulfonamide or carbamate groups.
- Bioactivity : Inhibit BRAF kinases in cancer therapy. The extended aromatic systems enable π-π stacking with kinase domains, a feature absent in simpler urea derivatives.
Comparative Analysis Table
Key Findings
Substituent Effects : The (oxan-2-yl)methyl group in the target compound may improve metabolic stability over hydroxymethyl analogs, as ethers are less prone to oxidation.
Activity Profile : Unlike thiadiazoles (antimicrobial) or imidazolones (CNS targets), urea-pyrazoles are often associated with kinase or enzyme modulation due to urea’s hydrogen-bonding capacity.
Synthetic Accessibility : The target compound’s synthesis aligns with established Curtius or cyclization routes, but the oxane group introduces steric challenges compared to simpler substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
